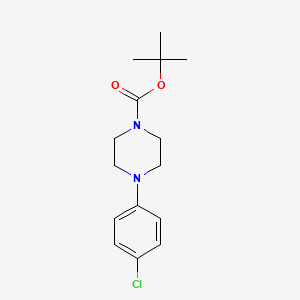

4-(4-clorofenil)piperazin-1-carboxilato de tert-butilo

Descripción general

Descripción

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.8. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal y desarrollo de fármacos

Los derivados de piperazina, incluido este compuesto, sirven como valiosos bloques de construcción en el descubrimiento de fármacos. Los investigadores han explorado su potencial como intermediarios para sintetizar nuevos compuestos orgánicos. La flexibilidad conformacional del anillo de piperazina, junto con sus átomos de nitrógeno polares, permite interacciones favorables con las macromoléculas. Específicamente, este compuesto ha mostrado promesa en las siguientes áreas:

- Actividad antibacteriana: Estudios preliminares indican una actividad antibacteriana moderada contra varios microorganismos .

- Actividad antifúngica: Exhibe propiedades antifúngicas .

- Potencial anticancerígeno: Los compuestos basados en piperazina se han investigado por sus efectos anticancerígenos .

- Propiedades antiparasitarias: Algunos derivados de piperazina demuestran actividad antiparasitaria .

- Actividades antihistamínicas y antidepresivas: Estos compuestos también pueden tener efectos sobre los receptores de histamina y la regulación del estado de ánimo .

Síntesis orgánica

El grupo tert-butilo en este compuesto lo hace susceptible a modificaciones adicionales. Los investigadores lo han utilizado como un intermedio clave en la síntesis de diversas moléculas orgánicas, incluyendo:

Precursor de Crizotinib

Este compuesto sirve como un intermediario esencial en la síntesis de crizotinib, un inhibidor de la tirosina quinasa utilizado en la terapia contra el cáncer .

Cristalografía y estudios estructurales

El análisis de difracción de rayos X de monocristal de este compuesto reveló su forma lineal con una porción extendida de acetato de etilo. Comprender su estructura cristalina ayuda a diseñar moléculas relacionadas para aplicaciones específicas .

Bloque de construcción para nuevos materiales

Los investigadores han explorado la incorporación de anillos de piperazina en la ciencia de los materiales. Al modificar el andamiaje de la piperazina, pueden ajustar propiedades como la solubilidad, la alcalinidad y la capacidad de enlace de hidrógeno .

Biología química e identificación de objetivos

Investigar las interacciones de este compuesto con macromoléculas biológicas puede proporcionar información sobre su modo de acción y posibles objetivos terapéuticos.

En resumen, el 4-(4-clorofenil)piperazin-1-carboxilato de tert-butilo ofrece una plataforma versátil para el desarrollo de fármacos, la síntesis orgánica y los estudios estructurales. Sus diversas aplicaciones subrayan la importancia de los derivados de piperazina en la investigación científica.

Para obtener información más detallada, puede consultar el artículo de investigación original aquí . Si tiene alguna otra pregunta o necesita detalles adicionales, ¡no dude en preguntar!

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Mecanismo De Acción

Target of Action

Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular function.

Molecular Mechanism

At the molecular level, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered cellular responses and changes in gene expression. Additionally, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has been observed to cause changes in cellular function, including alterations in cell viability and proliferation rates. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biological effects. Researchers must consider these localization factors when studying the compound’s mechanisms of action.

Propiedades

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJPILHSLHTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)